680C91 - 163239-22-3

680C91

Catalog Number: EVT-1214033
CAS Number: 163239-22-3
Molecular Formula: C15H11FN2
Molecular Weight: 238.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Fluoro-3-((E)-2-pyridin-3-yl-vinyl)-1H-indole (680C91) is a synthetic small molecule primarily recognized for its inhibitory activity against the enzyme tryptophan 2,3-dioxygenase (TDO) [, , , , , , , , , , , , ]. This enzyme catalyzes the first and rate-limiting step in the kynurenine pathway, which is the major metabolic route for the essential amino acid tryptophan [, ]. The kynurenine pathway produces several bioactive metabolites, some of which exhibit neuroactive properties and can influence immune responses [, ].

1-Methyl-Tryptophan (1-MT)

Compound Description: 1-Methyl-tryptophan (1-MT) is a competitive inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme that catalyzes the same tryptophan-to-kynurenine conversion as tryptophan 2,3-dioxygenase (TDO), the target of 680C91. [, ]

Relevance: 1-MT serves as a valuable tool to differentiate the effects of IDO1 versus TDO inhibition in various experimental settings. For instance, studies utilized 1-MT to demonstrate that while both IDO1 and TDO contribute to kynurenine production, 680C91 specifically targets TDO-mediated effects. [, , ] This distinction is crucial as 680C91 and 1-MT may exhibit differing therapeutic benefits depending on the specific disease and the dominant enzyme involved.

Kynurenine (Kyn)

Compound Description: Kynurenine is the direct product of both IDO1 and TDO-mediated tryptophan catabolism. It acts as a ligand for the aryl hydrocarbon receptor (AhR), potentially leading to immunosuppressive effects within the tumor microenvironment. [, , , ]

Relevance: Kynurenine represents a crucial link between 680C91's inhibitory action on TDO and its downstream biological consequences. By inhibiting TDO, 680C91 reduces kynurenine production, potentially mitigating its immunosuppressive effects and enhancing anti-tumor immunity. [, , ] Therefore, understanding kynurenine's role is vital for elucidating the therapeutic potential of 680C91.

3-Hydroxykynurenine (3-HK)

Compound Description: 3-Hydroxykynurenine (3-HK) is a downstream metabolite in the kynurenine pathway, produced from kynurenine by the enzyme kynurenine 3-monooxygenase (KMO). 3-HK is considered neurotoxic. []

Relevance: In the context of Huntington's disease, 680C91's inhibition of TDO leads to a decrease in the ratio of 3-HK to kynurenic acid (KYNA), a neuroprotective metabolite. [] This shift towards a more favorable balance of neuroactive metabolites contributes to the neuroprotective effects observed with 680C91 treatment.

Kynurenic Acid (KYNA)

Compound Description: Kynurenic acid (KYNA) is a neuroprotective metabolite in the kynurenine pathway, synthesized from kynurenine by the enzyme kynurenine aminotransferase (KAT). []

Relevance: Similar to 3-HK, KYNA plays a role in the neuroprotective effects observed with 680C91. Inhibition of TDO by 680C91 increases KYNA levels, contributing to a shift towards a neuroprotective profile within the kynurenine pathway. []

LM10

Compound Description: LM10 is a recently described TDO inhibitor. []

Relevance: Like 680C91, LM10 effectively reduces tryptophan degradation in HepG2 cells, highlighting its potential as an alternative TDO inhibitor with possible therapeutic applications in liver cancer. []

Source and Classification

680C91 is classified as a benzotriazole derivative and is part of a broader category of tryptophan catabolism inhibitors. It was developed as part of a series aimed at targeting enzymes that metabolize tryptophan, specifically focusing on tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase. The compound's design was influenced by structure-activity relationship studies that aimed to optimize its inhibitory potency while minimizing off-target effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of 680C91 involves several key steps primarily utilizing cross-coupling reactions. The initial approach employs the Suzuki-Miyaura cross-coupling method between halogenated benzotriazole analogs and indole boronic esters. This method allows for the formation of carbon-carbon bonds, crucial for constructing the complex molecular framework of 680C91.

  1. Starting Materials: The synthesis begins with halogenated benzotriazole derivatives.
  2. Cross-Coupling Reaction: These derivatives are reacted with appropriate indole boronic esters under palladium catalysis.
  3. Purification: The resulting compounds are purified using chromatographic techniques to isolate the desired product.

The synthetic pathways have been optimized to ensure high yields and purity of 680C91, making it suitable for biological evaluations .

Molecular Structure Analysis

Structure and Data

680C91 has a complex molecular structure characterized by a benzotriazole core fused with an indole moiety. The specific arrangement of atoms contributes to its biological activity as a selective inhibitor.

  • Molecular Formula: C₁₄H₁₃N₅O
  • Molecular Weight: Approximately 251.30 g/mol
  • Key Functional Groups: Benzotriazole and indole groups which are essential for binding to the active site of tryptophan 2,3-dioxygenase.

Molecular modeling studies have provided insights into how 680C91 interacts with the enzyme's active site, facilitating the design of more potent analogs .

Chemical Reactions Analysis

Reactions and Technical Details

Inhibitory assays demonstrate that 680C91 effectively blocks the enzymatic activity of tryptophan 2,3-dioxygenase in various cell lines. The compound's mechanism involves binding to the enzyme's active site, preventing substrate access.

  1. Enzymatic Assays: Kynurenine production assays indicate that treatment with 680C91 significantly reduces kynurenine levels in cell lines expressing tryptophan 2,3-dioxygenase.
  2. Concentration-Dependent Effects: The inhibition is dose-dependent, with notable effects observed at concentrations ranging from 10 μM to 40 μM .

The compound has shown minimal toxicity in preliminary studies, suggesting its potential for therapeutic applications without significant adverse effects .

Mechanism of Action

Process and Data

The mechanism by which 680C91 exerts its effects involves competitive inhibition of the enzyme tryptophan 2,3-dioxygenase. By binding to the active site, it prevents the conversion of tryptophan into kynurenine:

  1. Substrate Competition: As a competitive inhibitor, it competes with tryptophan for binding.
  2. Impact on Metabolism: This inhibition leads to reduced kynurenine production, which can influence immune modulation and tumor growth dynamics .

Studies indicate that pharmacological inhibition of this pathway may reverse tumoral immune resistance, enhancing anti-tumor immunity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

680C91 exhibits several notable physical and chemical properties:

  • Solubility: Poorly soluble in aqueous solutions, which may affect its bioavailability.
  • Stability: Exhibits stability under physiological conditions but may undergo degradation under extreme pH or temperature conditions.
  • LogP Value: Indicates moderate lipophilicity, which is relevant for membrane permeability.
Applications

Scientific Uses

The primary applications of 680C91 lie within cancer research and immunotherapy:

  • Cancer Therapy: Its ability to inhibit tryptophan metabolism positions it as a potential therapeutic agent in cancer treatment by enhancing anti-tumor immunity.
  • Neuropharmacology: The modulation of neurotransmitter pathways through tryptophan metabolism suggests possible applications in treating neuropsychiatric disorders.
  • Research Tool: Used as a selective inhibitor in studies exploring the role of tryptophan catabolism in various diseases.
Introduction to Tryptophan 2,3-Dioxygenase (TDO2) and 680C91

Biochemical Role of TDO2 in Tryptophan-Kynurenine Metabolism

TDO2 catalyzes the initial, rate-limiting step in the kynurenine pathway, inserting molecular oxygen into L-tryptophan to form N-formylkynurenine. This reaction regulates systemic tryptophan availability for two critical pathways:

  • Kynurenine Pathway: Accounts for >95% of tryptophan catabolism, generating metabolites like kynurenine (Kyn), 3-hydroxykynurenine (3-HK), and quinolinic acid (QA). These molecules exhibit neuroactive and immunomodulatory properties [4] [10].
  • Serotonin Pathway: Utilizes <5% of tryptophan to produce serotonin (5-HT) and melatonin, neurotransmitters essential for mood regulation and circadian rhythms [4] [6].

Unlike IDO (widely expressed in extrahepatic tissues), TDO2 is predominantly hepatic and functions as a tetrameric enzyme with high substrate specificity for tryptophan [4] [10]. Its activity is hormonally induced (e.g., by glucocorticoids) and feedback-inhibited by NAD⁺ derivatives [4].

Table 1: Key Enzymes in Tryptophan Metabolism

EnzymePrimary SiteSubstrate SpecificityFunctionInhibition by 680C91
TDO2LiverHigh for tryptophanRate-limiting step in kynurenine pathwayYes (Ki = 51 nM)
IDO1/2Extrahepatic tissues (placenta, lung, immune cells)Broader substrate rangeImmune tolerance, antimicrobial defenseNo activity
TPH1/2CNS, gutTryptophanRate-limiting step in serotonin synthesisNot affected

Mechanism of 680C91:680C91 binds competitively to TDO2’s substrate pocket, sterically hindering tryptophan access. Key biochemical effects include:

  • Increased Tryptophan Bioavailability: In rat models, 680C91 (15 mg/kg) elevates brain tryptophan by >4-fold, enhancing serotonin synthesis [3] [6].
  • Suppressed Kynurenine Production: Reduces Kyn levels by >90% in human umbilical vein endothelial cells (HUVECs) and liver perfusates [2] [8].
  • Selectivity Profile: No inhibition of IDO, 5-HT receptors, or monoamine oxidases at concentrations ≤10 μM [1] [5].

Pathophysiological Implications of Aberrant TDO2 Activity

Cancer Pathogenesis and Immune Evasion

TDO2 overexpression is a hallmark of aggressive malignancies (e.g., glioblastoma, triple-negative breast cancer, melanoma). It facilitates tumor immune escape through:

  • Kynurenine-Mediated Immunosuppression: Kyn activates the aryl hydrocarbon receptor (AhR), expanding regulatory T cells (Tregs) while inhibiting cytotoxic T cells and NK cells [4] [9].
  • Angiogenesis Promotion: In melanoma models, TDO2 upregulation in endothelial cells amplifies VEGF-induced tube formation. 680C91 (25–50 μM) disrupts this by inhibiting metalloproteinase-9 (MMP9) and c-Myc/E2F1 signaling [8].
  • Prognostic Significance: A meta-analysis of 667 cancer patients linked high TDO2 expression to advanced TNM stage (RR = 0.65, p = 0.002), lymph node metastasis (RR = 0.76, p = 0.04), and reduced overall survival (HR = 2.58, p = 0.0005) [9].

Neurodegenerative Disorders

Aberrant kynurenine pathway activation generates neurotoxic metabolites:

  • Quinolinic Acid Excitotoxicity: QA agonizes NMDA receptors, inducing oxidative stress and neuronal death in Alzheimer’s and Huntington’s diseases [6].
  • TDO2-Kynurenine Axis in Gliomas: TDO2-derived Kyn promotes genomic instability via DNA polymerase κ upregulation [5] [6].680C91 counters this by normalizing brain tryptophan, increasing neuroprotective serotonin, and reducing QA synthesis [3] [6].

Inflammatory Digestive Diseases

TDO2 dysregulation occurs in colitis-associated cancer and non-alcoholic fatty liver disease (NAFLD):

  • Immune Dysregulation: Altered tryptophan catabolism disrupts gut barrier integrity and promotes Th17-driven inflammation [4].

Table 2: Pathophysiological Roles of TDO2 and Effects of 680C91

Disease ContextConsequence of TDO2 DysregulationEffect of 680C91 Intervention
Solid TumorsImmune suppression, angiogenesis, metastasisRestores T-cell function, inhibits MMP9 and tube formation [8] [9]
NeurodegenerationQuinolinic acid-induced excitotoxicityElevates serotonin, reduces QA [3] [6]
AngiogenesisVEGF-driven endothelial proliferationBlocks AhR nuclear translocation in HUVECs [8]
Digestive CancersTumor microenvironment immunosuppressionEnhances checkpoint inhibitor efficacy [4]

Rationale for Targeting TDO2 in Disease Interventions

Advantages Over IDO Inhibition

TDO2’s liver-specific expression and substrate selectivity make it a superior target versus IDO:

  • Reduced Off-Target Effects: 680C91’s selectivity minimizes interference with IDO-dependent antimicrobial immunity [4] [10].
  • Broader Metabolic Impact: Hepatic TDO2 governs systemic tryptophan levels, whereas IDO regulates local microenvironments [4] [6].

Synergy with Immunotherapy

Preclinical data support combining 680C91 with immune checkpoint blockers:

  • In triple-negative breast cancer, TDO2 inhibition reverses anoikis resistance and suppresses metastasis via AhR modulation [5] [9].
  • Co-administration with anti-PD-1 antibodies enhances T-cell infiltration and reduces tumor burden in glioblastoma models [5] [9].

Multi-Pathway Modulation

680C91 simultaneously corrects serotonin deficits and kynurenine toxicity:

  • Neuropsychiatric Benefits: Elevates brain serotonin without requiring tryptophan supplementation, which shows inconsistent efficacy in depression [3].
  • Neuroprotection: Reduces quinolinic acid in Alzheimer’s models, improving cognitive function [6].

Table 3: Therapeutic Applications of 680C91 in Preclinical Studies

Disease ModelKey MechanismObserved Outcome
Rat depression models↑ Brain tryptophan → ↑ serotonin/5-HIAASustained antidepressant effects vs. tryptophan load [3]
Melanoma (A375 cells)↓ Kyn → ↓ AhR activation → ↓ MMP9Inhibited endothelial tube formation [8]
Triple-negative breast cancerBlocks TDO2-AhR anoikis resistanceSuppressed metastasis [5]
Alzheimer’s models↓ QA → ↓ NMDA excitotoxicityImproved neuronal survival [6]

Properties

CAS Number

163239-22-3

Product Name

680C91

IUPAC Name

6-fluoro-3-[(E)-2-pyridin-3-ylethenyl]-1H-indole

Molecular Formula

C15H11FN2

Molecular Weight

238.26 g/mol

InChI

InChI=1S/C15H11FN2/c16-13-5-6-14-12(10-18-15(14)8-13)4-3-11-2-1-7-17-9-11/h1-10,18H/b4-3+

InChI Key

YBSDQTBCNYWBMX-ONEGZZNKSA-N

SMILES

C1=CC(=CN=C1)C=CC2=CNC3=C2C=CC(=C3)F

Synonyms

6-fluoro-3-(2-(3-pyridyl)vinyl)-1H-indole
680C91

Canonical SMILES

C1=CC(=CN=C1)C=CC2=CNC3=C2C=CC(=C3)F

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C2=CNC3=C2C=CC(=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.